Furfurylamine, N-ethyl-, hydrochloride

Catalog No.
S3319297
CAS No.
99357-37-6
M.F
C7H12ClNO
M. Wt
161.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfurylamine, N-ethyl-, hydrochloride

CAS Number

99357-37-6

Product Name

Furfurylamine, N-ethyl-, hydrochloride

IUPAC Name

ethyl(furan-2-ylmethyl)azanium;chloride

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

InChI

InChI=1S/C7H11NO.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H

InChI Key

VSVVTOPMSFNWLR-UHFFFAOYSA-N

SMILES

CC[NH2+]CC1=CC=CO1.[Cl-]

Canonical SMILES

CC[NH2+]CC1=CC=CO1.[Cl-]
  • Biological Activity

    Some research has investigated the potential biological activity of N-EFH. Studies suggest it may have weak antifungal properties []. However, more research is needed to understand its efficacy and mechanism of action.

  • Precursor Synthesis

    N-EFH can also act as a precursor in the synthesis of other molecules. For instance, it can be a starting material for the synthesis of N-heterocyclic carbenes (NHCs) []. NHCs are a class of compounds with various applications in catalysis.

Furfurylamine, N-ethyl-, hydrochloride is a derivative of furfurylamine, which is an aromatic amine characterized by its colorless to light yellow liquid form and ammonia-like odor. Its molecular formula is C5H7NOHClC_5H_7NO\cdot HCl, with a molecular weight of approximately 97.12 g/mol. This compound is miscible with water and soluble in organic solvents such as ethanol and ether, making it versatile in various chemical applications . It is derived from furfural, a platform molecule obtained from agricultural byproducts like corn cobs, and has gained attention in green chemistry for its potential in sustainable applications .

There is no scientific research available on the mechanism of action of "Furfurylamine, N-ethyl-, hydrochloride".

  • As with most unknown compounds, handle with care and wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Assume it might be irritating or corrosive to skin and eyes.
  • Avoid inhalation and ingestion.
Typical of amines. These include:

  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts. For example, it reacts with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle .
  • Nucleophilic Substitution: The nitrogen atom in furfurylamine can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Reductive Amination: This process involves the reaction of ketones or aldehydes with ammonia or amines in the presence of reducing agents, which can be used to synthesize furfurylamine from furfural .

Furfurylamines have shown biological activity that makes them valuable in pharmaceutical applications. They are known to act as intermediates in the synthesis of various biologically active compounds, including:

  • Pharmaceuticals: They are precursors for drugs such as diuretics and antihypertensive agents .
  • Antiseptics: Their chemical structure allows them to be effective in formulations aimed at inhibiting microbial growth .
  • Biopolymers: Furfurylamines are promising candidates for developing bio-renewable polymers due to their biocompatibility and potential for high-performance materials .

Furfurylamine, N-ethyl-, hydrochloride can be synthesized through various methods:

  • Reductive Amination: This method involves treating furfural with ammonia or an amine under reducing conditions. For instance, using zinc dust and hydrochloric acid can yield furfurylamine efficiently .
  • Transaminase Catalysis: Recent studies have highlighted the use of transaminases as biocatalysts for synthesizing furfurylamines from furfural derivatives under mild conditions, minimizing by-product formation .
  • One-Pot Reactions: Innovative one-pot reactions have been developed that allow for the direct conversion of biomass-derived furans into furfurylamines using enzymatic methods, enhancing yield and sustainability .

Furfurylamine, N-ethyl-, hydrochloride has several important applications:

  • Intermediate in Pharmaceuticals: It is utilized in the synthesis of various medicinal compounds due to its reactive amine group.
  • Biopolymer Production: It serves as a monomer for producing biodegradable plastics and resins, contributing to eco-friendly material development .
  • Corrosion Inhibitor: Its properties make it suitable for use in formulations aimed at preventing corrosion in industrial applications .

Interaction studies involving furfurylamines focus on their reactivity with various chemical species. Notably:

  • Reactivity with Acids and Bases: Furfurylamines can neutralize acids to form stable salts, which is crucial for their application in pharmaceuticals.
  • Polymerization Studies: Investigations into how they interact with other monomers reveal their potential in forming complex polymer structures that could be useful in materials science .

Compound NameMolecular FormulaUnique Features
FurfurylamineC5_5H7_7NODerived from renewable sources; versatile applications
2-FurylmethanamineC5_5H7_7NSimilar structure but lacks the ethyl group
Tetrahydro-N-methyl-furfurylamine hydrochlorideC6_6H14_14ClNOMore saturated structure; different biological activity
N-(2-Methoxyphenethyl)furfurylamineC15_15H20_20ClNOIncreased lipophilicity due to methoxy substitution

The unique aspect of furfurylamine lies in its derivation from biomass and its role as a precursor for both pharmaceuticals and biopolymers, differentiating it from other similar compounds that may not have the same sustainability profile or range of applications .

Dates

Modify: 2024-04-15

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